1,4-Dithiepan-6-amine;hydrochloride

Description

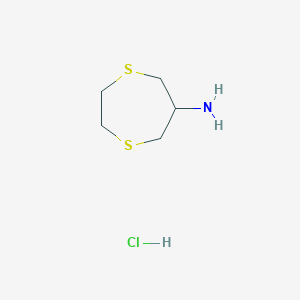

1,4-Dithiepan-6-amine hydrochloride is a heterocyclic organic compound featuring a seven-membered ring containing two sulfur atoms at positions 1 and 4, an amine group at position 6, and a hydrochloride counterion. Compounds with sulfur-containing heterocycles often exhibit unique electronic and steric properties due to sulfur’s polarizability and larger atomic radius compared to oxygen or nitrogen, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

1,4-dithiepan-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.ClH/c6-5-3-7-1-2-8-4-5;/h5H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWIWZOOKXJCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(CS1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dithiepan-6-amine;hydrochloride typically involves the reaction of 1,4-Dithiepan-6-one with ammonia or an amine under reductive amination conditions. The reaction can be catalyzed by palladium(II) acetate in the presence of a bidentate ligand such as D t-BPF and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes using similar conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiepan-6-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding thiol or sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

1,4-Dithiepan-6-amine;hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dithiepan-6-amine;hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfur atoms in the dithiepan ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,4-dithiepan-6-amine hydrochloride with structurally related heterocyclic amine hydrochlorides, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Comparison

Key Differences and Implications

Ring Heteroatoms :

- The sulfur atoms in 1,4-dithiepan-6-amine hydrochloride may confer greater lipophilicity compared to oxygen in oxazepane derivatives (e.g., ). This could enhance membrane permeability in drug design but reduce water solubility.

- Diazepane analogs (e.g., ) contain nitrogen atoms, enabling hydrogen bonding and increased polarity, which may improve solubility in aqueous environments.

Functional Groups :

- The carboxylic acid group in 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride provides acidity and salt-forming capability, contrasting with the neutral amine in 1,4-dithiepan-6-amine hydrochloride.

- The ketone in 1,4-diazepan-6-one dihydrochloride introduces electrophilic reactivity, enabling nucleophilic additions absent in the thioether-linked target compound.

Reactivity: Oxazepane derivatives (e.g., ) undergo acylation and alkylation at the amine site, a feature likely shared by 1,4-dithiepan-6-amine hydrochloride. However, sulfur’s electron-donating effects may modulate reaction rates.

Q & A

Q. What are the established laboratory synthesis routes for 1,4-Dithiepan-6-amine hydrochloride?

While direct synthesis protocols for 1,4-Dithiepan-6-amine hydrochloride are limited in the literature, analogous hydrochlorides (e.g., fluorinated cyclic amines) provide methodological guidance. A typical approach involves:

- Reaction Setup : Reacting the base compound (e.g., a thiepane derivative) with ethylamine or similar amines in solvents like dichloromethane under basic conditions (e.g., NaOH) .

- Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating the hydrochloride salt .

- Salt Formation : Treating the free amine with hydrochloric acid to precipitate the hydrochloride form .

Table 1 : Synthesis Strategies from Analogous Compounds

| Target Compound | Key Reagents/Conditions | Purification Method | Reference |

|---|---|---|---|

| Fluorinated Piperidine HCl | Ethylamine, DCM, NaOH | Chromatography | |

| Aryl-Ethylamine HCl | NaBH3CN reduction, HCl treatment | Acid-Base Extraction |

Q. Which spectroscopic methods are recommended for structural characterization?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to confirm amine proton environments and sulfur/amine interactions .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation and fragmentation pattern analysis .

- IR Spectroscopy : Identification of N-H and S-S stretching vibrations (~3300 cm and ~500 cm, respectively) .

Q. How should 1,4-Dithiepan-6-amine hydrochloride be handled and stored?

- Handling : Use in a fume hood with PPE (gloves, lab coat) due to potential respiratory and skin irritation .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation and oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address conflicting solvent efficiency reports?

Contradictory solvent performance (e.g., dichloromethane vs. methanol) can be resolved through:

- Design of Experiments (DoE) : Systematic variation of solvent polarity, temperature, and reaction time to identify yield-pH relationships .

- Kinetic Studies : Monitor reaction progress via HPLC to compare solvent effects on intermediate formation .

- Computational Modeling : Density Functional Theory (DFT) to predict solvent-amine interaction energies .

Q. What strategies resolve discrepancies in NMR data across studies?

Discrepancies in NMR shifts (e.g., amine proton environments) may arise from:

Q. What experimental approaches determine degradation pathways under oxidative stress?

To study oxidative degradation:

- Forced Degradation Studies : Expose the compound to HO or KMnO and analyze products via LC-MS .

- Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to distinguish between radical vs. non-radical pathways .

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled oxygen to identify decomposition thresholds .

Table 2 : Analytical Techniques for Degradation Studies

| Technique | Application | Reference |

|---|---|---|

| LC-MS | Identification of degradation byproducts | |

| TGA | Thermal stability profiling | |

| EPR Spectroscopy | Detection of free radical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.